![molecular formula C14H22ClN3O3 B1662269 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride CAS No. 64208-32-8](/img/structure/B1662269.png)
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride
Übersicht
Beschreibung
This compound is a derivative of imidazole, which is a heterocyclic compound. Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . A practical process has been developed for the synthesis of trisubstituted imidazoles with excellent yields from readily available starting materials .Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered planar ring that contains two nitrogen atoms. It also contains a tert-butylamino group and a hydroxypropoxy group attached to the imidazole ring .Chemical Reactions Analysis
The reactivity of imidazoles can vary depending on the substituents attached to the ring. The presence of the tert-butylamino and hydroxypropoxy groups may influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of the tert-butylamino and hydroxypropoxy groups. These groups could influence properties such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
β-Adrenergic Receptor Agonist
CGP 12177 Hydrochloride has been utilized to evaluate the dissociation constant (Kd) by frontal affinity chromatography. This application is significant in studying the cardiostimulant effects on rat ventricular cardiomyocytes and its binding affinity in α1D-adrenoceptors expressed in rat BHK-21 cells .
β3-Adrenoceptor Partial Agonist and β1/β2-Antagonist
This compound acts as a partial agonist at β3-adrenoceptors, which are primarily found in adipose tissue and play a crucial role in regulating thermogenesis and lipolysis. It also serves as an antagonist for β1 and β2-adrenoceptors, with Ki values of 0.9, 4, and 88 nM for β1, β2, and β3 receptors respectively .
Activation of 5’-Deiodinase Type II
In isolated sympathetic (SX) interscapular brown adipose tissue (BAT) of rats, CGP-12177 restores normal thyroxine (T4) deiodination, suggesting that it activates 5’-deiodinase type II through β3-adrenergic receptors .
Vascular Relaxation Induction
CGP 12177 induces vasodilation and dose-dependently reduces hindquarter perfusion pressure induced by serotonin (5-HT) in spontaneously hypertensive rats (SHR) and normotensive rats. This vasodilation effect is inhibited by the β1LA adrenergic receptor antagonist bupranolol, indicating that CGP 12177 induces vascular relaxation through activation of β1LA adrenergic receptors .
Thermogenesis and Lipolysis Regulation
The compound’s role as a partial agonist of β3-adrenoceptor is crucial in adipose tissue for the regulation of thermogenesis and lipolysis, which are essential processes in energy balance and metabolism .
Cardiac Function Modulation
In human ventricular myocytes (HVMs), CGP 12177 slightly activated L-type Ca2+ current (ICa,L), which is important for cardiac function .
Wirkmechanismus
Target of Action
CGP 12177 Hydrochloride primarily targets β-adrenoceptors. It acts as a partial agonist of the β3-adrenoceptor and an antagonist of the β1- and β2-adrenoceptors . The β3-adrenoceptor is mainly found in adipose tissue and plays a crucial role in thermogenesis and lipolysis regulation .
Mode of Action
CGP 12177 Hydrochloride interacts with its targets in a specific manner. It acts as a potent partial agonist of 3H-cyclic AMP accumulation and CRE-mediated reporter gene transcription in cells expressing the human β2-adrenoceptor . These responses induced by CGP 12177 Hydrochloride can be antagonized by the β2-selective antagonist ICI 118551 .
Biochemical Pathways
The compound’s interaction with its targets affects specific biochemical pathways. For instance, in human ventricular myocytes (HVMs), CGP 12177 Hydrochloride slightly activates the L-type Ca2+ current (ICa,L) . This activation can influence various downstream effects, such as the regulation of heart muscle contraction.
Pharmacokinetics
Studies have indicated that the compound dissociates very slowly from the receptor . This slow dissociation could potentially impact the compound’s bioavailability and duration of action.
Result of Action
The molecular and cellular effects of CGP 12177 Hydrochloride’s action are diverse. For instance, it has been shown to restore normal thyroxine (T4) deiodination in cold-exposed, sympathectomized rat brown fat, suggesting that CGP 12177 Hydrochloride activates 5’-deiodinase type II through the β3-adrenoceptor . Additionally, it has been found to induce vasorelaxant effects in spontaneously hypertensive rats (SHR) and normotensive rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CGP 12177 Hydrochloride. For instance, temperature changes can affect the compound’s activity, as seen in its effects on cold-exposed rat brown fat
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVFCYCTITZLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474681 | |
| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |
CAS RN |
64208-32-8 | |
| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of CGP 12177A?
A1: CGP 12177A primarily interacts with β-adrenergic receptors (β-ARs). Initially classified as a β-AR antagonist, research revealed its partial agonist activity at the β3-AR subtype, particularly in tissues like adipose tissue and the colon. [, , , , , ]
Q2: How does CGP 12177A's activity differ at various β-AR subtypes?
A2: CGP 12177A displays a complex pharmacological profile. While acting as a partial agonist at β3-ARs, it shows antagonistic effects at β1- and β2-ARs, albeit with lower affinity compared to its β3-AR activity. This unique profile has led to its classification as a "non-conventional partial agonist." [, , , , ]
Q3: Does CGP 12177A interact with receptors other than β-ARs?
A3: Research indicates that CGP 12177A can also interact with α1-adrenergic receptors (α1-ARs), exhibiting antagonist properties in tissues like rat aorta. This highlights the importance of considering potential off-target effects in pharmacological studies. [, ]
Q4: What are the downstream effects of CGP 12177A binding to β3-ARs?
A4: Activation of β3-ARs by CGP 12177A primarily leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. This signaling cascade can have various physiological effects depending on the tissue, including lipolysis in adipose tissue and relaxation of smooth muscle in the bladder and colon. [, , , , ]
Q5: Does CGP 12177A induce desensitization of β3-ARs?
A5: Studies have shown that CGP 12177A can induce desensitization of β3-ARs in some cell types, such as HEK293 cells, but not in others, like Chinese hamster ovary cells. This suggests that the cellular environment influences the receptor's susceptibility to desensitization by CGP 12177A. []
Q6: How do structural modifications of CGP 12177A impact its activity and selectivity?
A6: While the abstracts do not provide detailed SAR studies, they offer valuable insights. The presence of the tert-butylamino group and the hydroxypropoxy chain appears crucial for its interaction with β3-ARs. [] Modifications to these moieties might alter its affinity and selectivity for different β-AR subtypes.
Q7: What in vitro models have been used to study CGP 12177A's activity?
A7: Various in vitro models, including isolated tissues (aorta, trachea, ureter, bladder, colon) and cell lines (CHO, HEK293) expressing different β-AR subtypes, have been employed to characterize the pharmacological effects of CGP 12177A. These models have helped delineate its agonist/antagonist profile at different β-AR subtypes and investigate downstream signaling events. [, , , , , , , , ]
Q8: What in vivo models have been used to investigate the effects of CGP 12177A?
A8: Animal models, particularly rodents, have been used to study the effects of CGP 12177A on various physiological processes. For example, its impact on thermogenesis has been evaluated in rats, revealing its ability to stimulate oxygen consumption and activate brown adipose tissue (BAT) thermogenesis. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



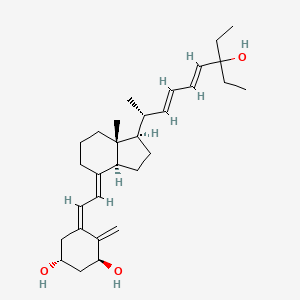
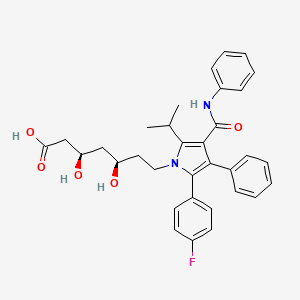


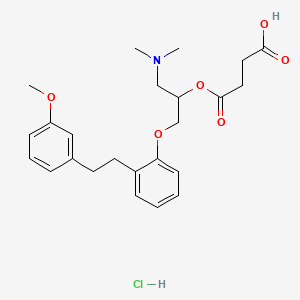
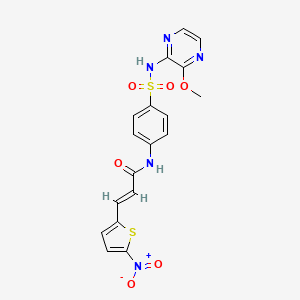

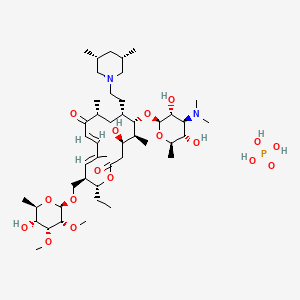


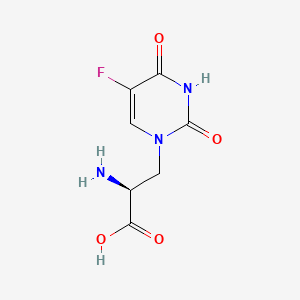
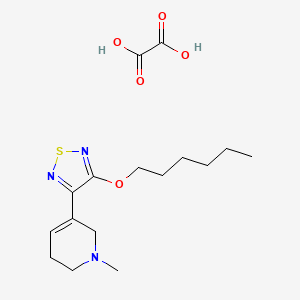
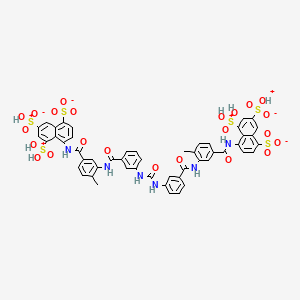
![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)